2-((3-(Trifluoromethyl)phenoxy)methyl)piperidine
Overview
Description
“2-((3-(Trifluoromethyl)phenoxy)methyl)piperidine” is a chemical compound with the molecular formula C13H16F3NO . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring attached to a trifluoromethyl group and a phenoxy group . The presence of the trifluoromethyl group and the phenoxy group is thought to bestow many of the distinctive physical-chemical properties observed with this class of compounds .
Scientific Research Applications
Nucleophilic Aromatic Substitution and Piperidine Derivatives
Piperidine and its derivatives are significant in chemical research, particularly in reactions like nucleophilic aromatic substitution. For instance, the interaction of piperidine with nitro-group containing compounds in organic synthesis is a basis for creating various chemical entities, highlighting the role of piperidine structures in synthetic chemistry (Pietra & Vitali, 1972)[https://consensus.app/papers/nucleophilic-substitution-nitrogroup-pietra/525ef507bd7a5e2c817c3cb9268d23a7/?utm_source=chatgpt].
Pharmacological Applications
Piperidine derivatives, such as ohmefentanyl, exhibit a range of biological activities. Research into their stereochemistry and pharmacology provides valuable insights into their potential as pharmacophores for drug development (Brine et al., 1997)[https://consensus.app/papers/ohmefentanyl-stereoisomers-chemistry-pharmacology-brine/204a69e461c25453b14a6761230765cf/?utm_source=chatgpt]. Moreover, studies on arylcycloalkylamines, including phenyl piperidines, explore their significance in developing antipsychotic agents, highlighting their therapeutic potential (Sikazwe et al., 2009)[https://consensus.app/papers/synthesis-evaluation-ligands-d2like-receptors-role-sikazwe/174a785160d057c79c260231197f713d/?utm_source=chatgpt].
Chemical Inhibitors and Piperidine Alkaloids
The role of piperidine structures extends into the study of enzyme inhibitors. For example, their application in inhibiting cytochrome P450 isoforms is crucial for understanding drug metabolism and potential drug-drug interactions (Khojasteh et al., 2011)[https://consensus.app/papers/chemical-inhibitors-cytochrome-p450-isoforms-liver-khojasteh/9656243ef6fb59b58db1bc5ce76e9233/?utm_source=chatgpt]. Furthermore, piperidine alkaloids from plants like Pinus spp. are studied for their medicinal importance, including their pharmacological properties (Singh et al., 2021)[https://consensus.app/papers/review-chemistry-pharmacology-piperidine-alkaloids-singh/0e3e6f75c1ec5d6c97755a7807677d6a/?utm_source=chatgpt].
Spiropiperidines in Drug Discovery
The exploration of spiropiperidines in recent drug discovery efforts indicates the compound's structural versatility and potential in creating novel therapeutic agents (Griggs et al., 2018)[https://consensus.app/papers/strategies-synthesis-spiropiperidines-review-years-griggs/17e731b5fe855ec2b7d99299b14dc2a5/?utm_source=chatgpt].
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenoxy]methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)10-4-3-6-12(8-10)18-9-11-5-1-2-7-17-11/h3-4,6,8,11,17H,1-2,5,7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPHKVGGCCEZHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)COC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656505 | |
Record name | 2-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019443-66-3 | |
Record name | 2-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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